molecular formula C19H22FN3OS B2961386 N-(4-fluorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421468-58-7

N-(4-fluorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No.: B2961386
CAS No.: 1421468-58-7
M. Wt: 359.46
InChI Key: CKKXOSQZNMERNK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the N-(4-fluorobenzyl)carboxamide moiety, similar to this one, are frequently explored as key scaffolds in the development of biologically active molecules . The structure combines a piperidine ring, a fluorobenzyl group, and a pyridinylthio component, which are common pharmacophores found in molecules screened for various therapeutic targets. Research into analogous structures indicates potential application in the study of enzyme inhibition . The incorporation of a sulfur-containing pyridinylthioether chain may influence the compound's binding affinity and pharmacokinetic properties. This product is intended for research purposes such as in vitro bio-screening, assay development, and as a building block in organic synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c20-17-6-4-15(5-7-17)13-22-19(24)23-11-8-16(9-12-23)14-25-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKXOSQZNMERNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 fluorobenzyl 4 pyridin 2 ylthio methyl piperidine 1 carboxamide\text{N 4 fluorobenzyl 4 pyridin 2 ylthio methyl piperidine 1 carboxamide}

This compound features a piperidine core substituted with a 4-fluorobenzyl group and a pyridin-2-ylthio methyl moiety, which may influence its interaction with biological targets.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on piperidine derivatives have shown activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that piperidine-based compounds could induce apoptosis in cancer cells by activating intrinsic and extrinsic signaling pathways. The compound's ability to inhibit key signaling pathways such as VEGFR and ERK was highlighted, suggesting potential for further development as an anticancer agent .

CompoundIC50 (μM)Cancer TypeMechanism of Action
Example A11.3HepG2Apoptosis induction via ERK pathway
Example B8.5MCF-7Inhibition of VEGFR signaling

2. Antimicrobial Activity

Similar piperidine derivatives have also been evaluated for their antimicrobial properties. The presence of the pyridin-2-ylthio group is hypothesized to enhance the compound's ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.

Research Findings:
A recent investigation into thiazole-bearing molecules indicated that modifications to the piperidine structure can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound C31.25 µg/mLStaphylococcus aureus
Compound D15.75 µg/mLEscherichia coli

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Piperidine Carboxamides

Compound Name Core Structure Key Substituents Reference
Target Compound Piperidine-1-carboxamide 4-fluorobenzyl, pyridin-2-ylthio methyl -
Compound 30 (Molecules, 2013) Guanidine-linked piperidine 4-fluorobenzyl, thiazolylmethyl, cyanoguanidine chain
Compound 31 (Molecules, 2013) Guanidine-linked piperidine 4-fluorobenzyl, thiazolylmethyl, pentyl chain
MK0974 (GPCR Guide, 2011) Piperidine-1-carboxamide Trifluoroethyl, imidazo[4,5-b]pyridin-1-yl
Crystalline Hemi-Tartrate Salt (Patent, 2013) Piperidine carbamide 4-fluorobenzyl, methylpiperidinyl, 4-(2-methylpropyloxy)phenylmethyl

Key Observations :

  • Substituent Impact : The target compound’s pyridinylthio methyl group distinguishes it from analogs like MK0974, which incorporates a trifluoroethyl and imidazopyridine moiety for CGRP receptor antagonism . This suggests divergent pharmacological targets.
  • Fluorobenzyl Prevalence : The 4-fluorobenzyl group is recurrent in compounds 30, 31, and the crystalline salt, indicating its utility in enhancing bioavailability and receptor affinity .

Key Observations :

  • Synthetic Efficiency : The lower yield of compound 31 (29%) compared to compound 30 (60%) may reflect challenges in elongating the alkyl chain during synthesis .

Pharmacological and Functional Insights

  • The target compound’s pyridinylthio group may confer unique binding modes, possibly toward kinases or GPCRs .
  • Degraders and Selectivity : BT-O20 () is a p300-targeting degrader with a 4-fluorobenzyl group, suggesting that similar substituents could be leveraged for protein degradation applications. However, the target compound lacks the dioxopiperidine moiety critical for proteolysis-targeting chimera (PROTAC) activity .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide?

The compound can be synthesized via multi-step reactions, including:

  • Cyclization : Piperidine core formation using 1,2-diamine derivatives and sulfonamide salts under basic conditions (e.g., DBU) .
  • Functionalization : Introduction of the 4-fluorobenzyl and pyridin-2-ylthio groups via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography or recrystallization to achieve ≥98% purity, confirmed by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : 1H^1H- and 13C^13C-NMR to verify substituent positions and stereochemistry .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related piperidinecarboxamide derivatives .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular weight validation .

Q. What safety precautions are necessary during handling?

  • Hazard Classification : Acute toxicity (oral, dermal), skin/eye irritation (GHS Category 4) .
  • Protective Measures : Use nitrile gloves, fume hoods, and closed systems to avoid dust/aerosol formation .
  • Emergency Protocols : Immediate decontamination with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modification Strategies :
  • Replace the 4-fluorobenzyl group with other aryl/heteroaryl substituents to assess impact on lipophilicity and target binding .
  • Vary the pyridin-2-ylthio moiety to evaluate electronic effects on reactivity (e.g., oxidation to sulfone derivatives) .
    • Biological Assays : Test modified analogs in receptor-binding studies (e.g., NMDA or serotonin receptors) to correlate structural changes with activity .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity measurements .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies between in vitro and in vivo results .

Q. How can computational chemistry optimize this compound’s pharmacokinetic profile?

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability, guiding substitutions for improved bioavailability .
  • Quantum Mechanical Calculations : Assess the pyridin-2-ylthio group’s redox potential to predict susceptibility to metabolic oxidation .

Q. What experimental designs are suitable for evaluating its neuropharmacological potential?

  • In Vivo Models : Rodent assays for Parkinson’s disease (e.g., 6-OHDA lesioning) or neuropathic pain (e.g., chronic constriction injury) .
  • Receptor Profiling : Radioligand binding assays against NMDA (NR2B subtype) or serotonin receptors (5-HT2A_{2A}) to identify off-target effects .

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